Benazepril ethyl ester
Overview
Description
Benazepril ethyl ester is a chemical compound that serves as a precursor to benazepril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This compound is converted into its active form, benazeprilat, in the body, which then inhibits the ACE enzyme, leading to vasodilation and reduced blood pressure .
Mechanism of Action
Target of Action
Benazepril ethyl ester is a prodrug that primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), a hormone system that regulates blood pressure and fluid balance .
Pharmacokinetics
This compound exhibits typical pharmacokinetic properties of ACE inhibitors. It is highly protein-bound in the plasma . The compound is metabolized primarily in the liver, where it is converted into its active form, benazeprilat . Both benazepril and benazeprilat are conjugated to glucuronic acid prior to urinary excretion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its conversion into benazeprilat can be affected by the liver’s metabolic activity, which can vary based on factors such as age, liver disease, and the presence of other medications . Furthermore, its efficacy and stability can be influenced by factors such as diet, particularly salt intake, as well as patient adherence to medication regimens .
Biochemical Analysis
Biochemical Properties
Benazepril Ethyl Ester plays a significant role in biochemical reactions. It interacts with ACE, an enzyme that catalyzes the production of angiotensin II . The interaction between this compound and ACE leads to the inhibition of the enzyme, preventing the formation of angiotensin II .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an ACE inhibitor. By inhibiting ACE, this compound prevents the formation of angiotensin II, a peptide hormone that can increase blood pressure . This has a direct impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with ACE, leading to enzyme inhibition . This inhibition prevents the conversion of angiotensin I to angiotensin II, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits stability and efficacy over time .
Metabolic Pathways
This compound is involved in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance . It interacts with ACE within this pathway, leading to a decrease in angiotensin II levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benazepril ethyl ester can be achieved through various methods. One notable method involves the use of an asymmetric aza-Michael addition reaction. In this process, L-homophenylalanine ethyl ester reacts with 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester to form a key intermediate, which is then converted into this compound .
Another method involves the Ugi three-component reaction, which combines an amine, a carbonyl compound, and an isocyanide to form α-amino amides. These amides are then hydrolyzed and esterified to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of convertible isocyanides and trifluoroacetic acid-mediated hydrolysis. This method is favored for its efficiency and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions: Benazepril ethyl ester undergoes several types of chemical reactions, including:
Oxidation: Conversion to benazeprilat through enzymatic hydrolysis.
Reduction: Hydrogenation reactions to reduce nitro groups.
Substitution: Formation of various derivatives through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Enzymatic hydrolysis using esterases.
Reduction: Palladium on carbon (Pd/C) catalyzed hydrogenation.
Substitution: Use of nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Benazeprilat: The active form of this compound.
Various derivatives: Formed through substitution reactions for different pharmacological applications
Scientific Research Applications
Benazepril ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of ACE inhibitors.
Biology: Studied for its role in inhibiting the ACE enzyme and its effects on blood pressure regulation.
Medicine: Used in the development of antihypertensive drugs.
Industry: Employed in the large-scale production of benazepril and its derivatives
Comparison with Similar Compounds
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A non-ester ACE inhibitor that is directly active.
Quinapril: An ACE inhibitor with a similar pharmacophore.
Uniqueness: Benazepril ethyl ester is unique due to its specific chiral structure, which provides better stability and fewer side effects compared to other ACE inhibitors. Its efficient conversion to benazeprilat also makes it a potent antihypertensive agent .
Properties
IUPAC Name |
ethyl (2S)-2-[[(3S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-3-32-24(29)18-28-23-13-9-8-12-20(23)15-17-21(25(28)30)27-22(26(31)33-4-2)16-14-19-10-6-5-7-11-19/h5-13,21-22,27H,3-4,14-18H2,1-2H3/t21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPNCAYTOLXSEG-VXKWHMMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145665 | |
Record name | Benazepril ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103129-58-4 | |
Record name | Benazepril ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benazepril ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENAZEPRIL ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53IWT5YZ1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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